

An In-depth Technical Guide to the Prodrug GS-9131 (Rovafovir Etalafenamide)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9131, also known as Rovafovir Etalafenamide, is a novel phosphonoamidate prodrug of the nucleotide analogue **GS-9148**, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Developed by Gilead Sciences, GS-9131 was designed for enhanced intracellular delivery of the active antiviral agent, **GS-9148**, particularly into peripheral blood mononuclear cells (PBMCs), a key reservoir for HIV-1. This guide provides a comprehensive technical overview of GS-9131, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Mechanism of Action and Intracellular Activation

GS-9131 is an inactive prodrug that requires intracellular metabolic activation to exert its antiviral effect. The activation cascade is a multi-step process initiated within the target lymphoid cells.

Intracellular Activation Pathway

The intracellular activation of GS-9131 to its pharmacologically active form, **GS-9148** diphosphate (**GS-9148**-DP), involves enzymatic cleavage and subsequent phosphorylation.[1]





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Figure 1: Intracellular activation pathway of GS-9131.

The initial and critical step in the activation of GS-9131 is the hydrolysis of the phosphonoamidate bond, a reaction catalyzed by the lysosomal carboxypeptidase, Cathepsin A.[2] This enzymatic cleavage releases an intermediate which then undergoes further hydrolysis to yield the parent nucleotide analogue, **GS-9148**. Subsequently, cellular kinases phosphorylate **GS-9148**, first to its monophosphate (**GS-9148**-MP) and then to the active diphosphate (**GS-9148**-DP) metabolite.[1] **GS-9148**-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, deoxyadenosine triphosphate (dATP), leading to chain termination and the cessation of viral DNA synthesis.[3][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data for GS-9131 and its active metabolite, **GS-9148**-DP, from various preclinical studies.

In Vitro Anti-HIV-1 Activity

Compound	Cell Type	HIV-1 Strain	EC50 (nM)	Reference
GS-9131	Activated PBMCs	Clinical Isolates (mean)	37	[4]
Activated PBMCs	-	3.7	[3]	
MT-2 cells	-	150	[3]	
GS-9148	Activated PBMCs	-	-	[3]
MT-2 cells	-	-	[3]	



Inhibition of HIV-1 Reverse Transcriptase by GS-9148-DP

Parameter	Value	Reference
Inhibition Constant (Ki) vs dATP	0.8 μΜ	[3][4]

Preclinical Pharmacokinetics in Beagle Dogs (Single

Oral Dose of 3 ma/ka GS-9131)

Parameter	Matrix	Value	Reference
Cmax (GS-9148-DP)	PBMCs	>9 μM	[4]
t1/2 (GS-9148-DP)	PBMCs	>24 h	[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the 50% effective concentration (EC50) of GS-9131 against HIV-1 replication in activated human PBMCs.

Methodology:

- PBMC Isolation and Activation:
 - Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
 - Wash the isolated cells with phosphate-buffered saline (PBS).
 - Activate the PBMCs by incubation with phytohemagglutinin (PHA) at a concentration of 2 μg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin for 48-72 hours at 37°C in a 5% CO2 incubator.



- After activation, wash the cells and resuspend in fresh medium containing human interleukin-2 (IL-2) at 20 U/mL.
- Antiviral Assay:
 - Seed the activated PBMCs in a 96-well plate at a density of 1 x 105 cells per well.
 - Prepare serial dilutions of GS-9131 in culture medium.
 - Add the diluted compound to the wells containing PBMCs.
 - Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
 - o Include control wells with no drug (virus control) and no virus (cell control).
 - Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
- · Quantification of Viral Replication:
 - After the incubation period, collect the cell culture supernatants.
 - Measure the amount of HIV-1 p24 antigen in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
 - Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.
 - Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.



Cell and Virus Preparation solate and Activate Prepare HIV-1 **Human PBMCs** Assay Execution Seed Activated PBMCs in 96-well Plate Add Serial Dilutions of GS-9131 Infect Cells Incubate for 7 days Data Analysis **Collect Supernatants** Measure p24 Antigen (ELISA) Calculate EC50

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Figure 2: Experimental workflow for the anti-HIV-1 activity assay in PBMCs.



Preclinical Pharmacokinetic Study in Beagle Dogs

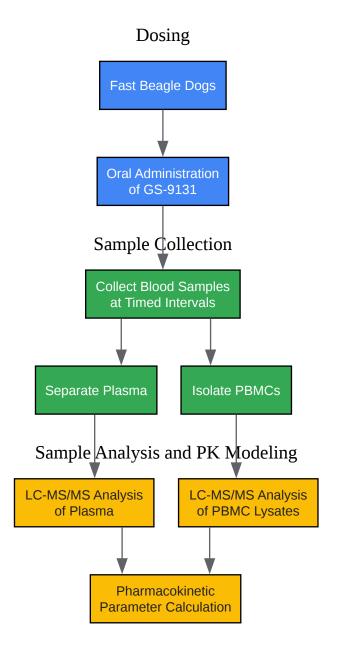
Objective: To determine the pharmacokinetic profile of GS-9131 and its metabolites, particularly the intracellular concentration of **GS-9148**-DP in PBMCs, following oral administration to beagle dogs.

Methodology:

- Animal Model and Dosing:
 - Use healthy, male beagle dogs.
 - Fast the animals overnight prior to dosing.
 - Administer a single oral dose of GS-9131 (e.g., 3 mg/kg) via gavage.
- Sample Collection:
 - Collect whole blood samples from the jugular vein at predefined time points (e.g., predose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
 - Immediately after collection, isolate PBMCs from a portion of the blood using density gradient centrifugation.
 - Separate plasma from the remaining blood by centrifugation.
- Sample Processing and Analysis:
 - For plasma samples, perform protein precipitation followed by quantification of GS-9131 and GS-9148 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - For PBMC samples, lyse the cells and extract the intracellular metabolites.
 - Quantify the intracellular concentrations of GS-9148, GS-9148-MP, and GS-9148-DP using a validated LC-MS/MS method.



- Pharmacokinetic Analysis:
 - Calculate the pharmacokinetic parameters for plasma and intracellular concentrations, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), using non-compartmental analysis software.



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